molecular formula C13H15N3O2 B3021005 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid CAS No. 1142209-71-9

3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid

Cat. No.: B3021005
CAS No.: 1142209-71-9
M. Wt: 245.28 g/mol
InChI Key: SWCXTICVPLGHBY-UHFFFAOYSA-N
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Description

3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a phenyl group, and a propanoic acid moiety attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For example, the reaction between ethyl hydrazine and phenyl isocyanate can yield the desired triazole ring.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a reaction with a suitable carboxylic acid derivative, such as ethyl bromoacetate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and other reduced nitrogen-containing compounds.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
  • 3-(3-ethyl-1-(4-methylphenyl)-1H-1,2,4-triazol-5-yl)propanoic acid
  • 3-(3-ethyl-1-phenyl-1H-1,2,3-triazol-5-yl)propanoic acid

Uniqueness

3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5-ethyl-2-phenyl-1,2,4-triazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-11-14-12(8-9-13(17)18)16(15-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCXTICVPLGHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
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3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
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3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
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3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
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3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
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3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid

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